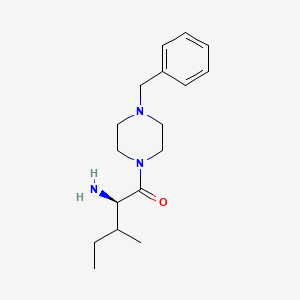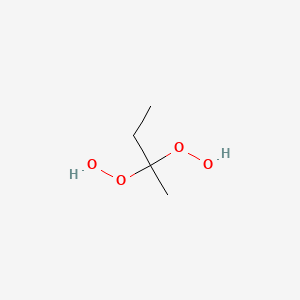-, (T-4)- CAS No. 62604-63-1](/img/structure/B15345775.png)
Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- is an organic titanium compound. It is characterized by the presence of three 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand coordinated to a titanium center. This compound is typically found in the form of white or yellow crystals and is known for its thermal stability and solubility in organic solvents such as diethyl ether and dimethylformamide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- involves the reaction of three equivalents of 4-(1-methyl-1-phenylethyl)phenol with a titanium source in the presence of 2-propanol. The reaction typically occurs under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phenolato and propanolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
科学的研究の応用
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- has several scientific research applications, including:
Transition Metal Complex Studies: The compound is used in the study of transition metal complexes and their applications in organic synthesis.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
作用機序
The mechanism by which Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- exerts its effects involves the coordination of the ligands to the titanium center, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
類似化合物との比較
Similar Compounds
Similar compounds include other titanium complexes with different ligands, such as:
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
Uniqueness
The uniqueness of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- lies in its specific ligand coordination, which imparts distinct thermal stability and solubility properties. These characteristics make it particularly useful in certain catalytic and material science applications .
特性
CAS番号 |
62604-63-1 |
|---|---|
分子式 |
C48H52O4Ti |
分子量 |
740.8 g/mol |
IUPAC名 |
4-(2-phenylpropan-2-yl)phenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C15H16O.C3H7O.Ti/c3*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;1-3(2)4;/h3*3-11,16H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3 |
InChIキー |
QDOHEQPBFGOENI-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)

![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)





![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)

